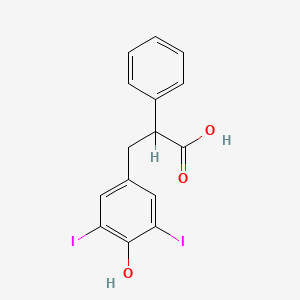

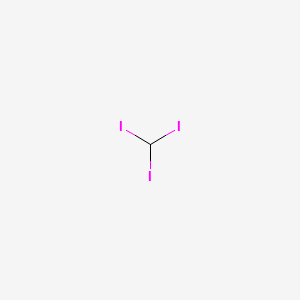

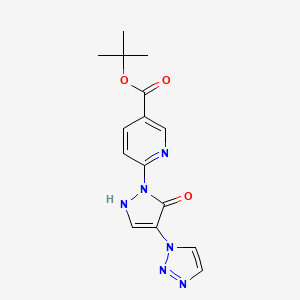

tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)nicotinate

Overview

Description

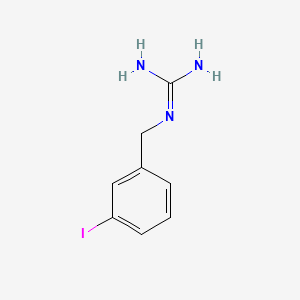

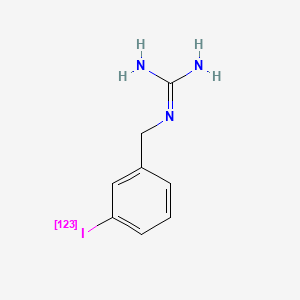

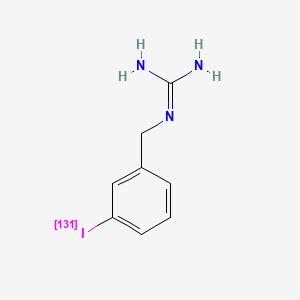

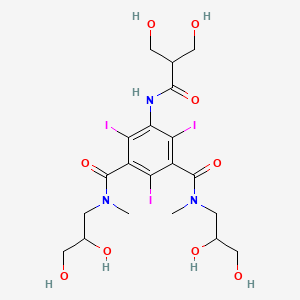

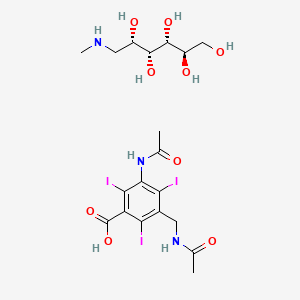

This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyrazole ring, and a triazole ring. These types of compounds are often studied in the field of medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Inhibition of Hypoxia Inducible Factor (HIF) Prolyl Hydroxylases

IOX4 is a potent and selective inhibitor of HIF prolyl hydroxylases (PHD2) in vitro . Inhibition of the human 2-oxoglutarate (2OG) dependent hypoxia inducible factor (HIF) prolyl hydroxylases (human PHD1–3) causes upregulation of HIF, thus promoting erythropoiesis .

Promotion of Erythropoiesis

By inhibiting HIF prolyl hydroxylases, IOX4 promotes erythropoiesis, the process by which red blood cells are produced . This makes it of therapeutic interest for conditions such as anemia.

Regulation of HIF Transcriptional Activity

IOX4 has been found to regulate HIF transcriptional activity. It blocks prolyl-hydroxylation of HIF1α at both NODD (HyPro402) and CODD (HyPro564), which does not markedly affect the levels of PHD2 .

Induction of HIFα in Cells and Mice

IOX4 induces HIFα in cells and in wildtype mice with marked induction in the brain tissue . This suggests that IOX4 could be used to upregulate HIF for the treatment of cerebral diseases.

Potential Treatment for Cerebral Diseases

IOX4 has been identified as a potential treatment for cerebral diseases, including stroke . By inducing HIFα in the brain, it could help to protect brain cells from damage caused by lack of oxygen.

Research Tool in Scientific Studies

IOX4 is used as a research tool in scientific studies to understand the role of HIF and PHD2 in various biological processes .

Mechanism of Action

Target of Action

IOX4 primarily targets the Hypoxia-Inducible Factor Prolyl-Hydroxylases (PHDs) .

Mode of Action

IOX4 acts by inhibiting the activity of PHDs. It competes with the 2-oxoglutarate co-substrate at the active site of PHD2 . This inhibition prevents the hydroxylation of HIF-α subunits, a modification that typically signals for their degradation . As a result, HIF-α accumulates in the cell .

Biochemical Pathways

The inhibition of PHDs by IOX4 affects the HIF pathway. Under normal oxygen conditions, PHDs hydroxylate HIF-α, marking it for degradation. This leads to the accumulation of HIF-α, which can then translocate to the nucleus and activate the transcription of hundreds of genes involved in various processes such as cell growth, apoptosis, and energy metabolism .

Pharmacokinetics

It is noted that iox4 is effective at inducing hifα in the mouse brain , suggesting that it may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The primary result of IOX4’s action is the upregulation of HIF, leading to the activation of a large set of genes as part of the cellular adaptation to hypoxia . This can have various effects depending on the specific genes activated, but it generally promotes cell survival and adaptation under low oxygen conditions .

Action Environment

The effectiveness of IOX4 can be influenced by the oxygen levels in the environment. Under hypoxic (low oxygen) conditions, the activity of PHDs is naturally limited, allowing HIF-α to accumulate . Therefore, the impact of IOX4 may be more pronounced under normoxic (normal oxygen) conditions, where it can inhibit the normally active PHDs and induce a hypoxia-like response .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQQDVNGHZIALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 6-(5-oxo-4-(1H-1,2,3-triazol-1-yl)-2,5-dihydro-1H-pyrazol-1-yl)nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.